2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid
Description
The compound 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid is a heterocyclic benzoic acid derivative featuring a 1,3,3-trimethyl-2,3-dihydro-1H-indole moiety conjugated via a sulfanyl-propionyl linker to a carboxylic acid group. This structure combines a rigid indole-derived heterocycle with a flexible thioether chain and a polar benzoic acid terminus.
Properties
IUPAC Name |
2-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-21(2)16-9-5-6-10-17(16)22(3)19(21)12-14(23)13-26-18-11-7-4-8-15(18)20(24)25/h4-12H,13H2,1-3H3,(H,24,25)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJTIGKAKYMJY-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)CSC3=CC=CC=C3C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CSC3=CC=CC=C3C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid is a derivative of benzoic acid with potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.42 g/mol. The structure features an indole moiety which is often associated with various biological activities.
Anticancer Activity
Research has indicated that compounds similar to 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid exhibit significant anticancer properties. A study on related indole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. For instance:
- Cell Line: DLD-1 (human colon cancer)
-
Mechanism: Induction of apoptosis-related proteins and increased caspase activity.
Treatment (µM) Caspase-3 Activity (fold increase) Caspase-8 Activity (fold increase) Control 1 1 TAC-101 (10) 3 1.5
This indicates that similar compounds can act through death receptor pathways to promote apoptosis in cancer cells .
Antibacterial Activity
The compound's structure suggests potential antibacterial activity. A review highlighted that derivatives of benzoic acid and indole have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
These values suggest that modifications in the molecular structure can enhance antibacterial properties .
Study on Indole Derivatives
A study focused on the synthesis and evaluation of indole derivatives indicated that compounds with similar structures to our target compound displayed promising antibacterial and anticancer activities. For example:
- Indole Derivative X was tested against MRSA and showed an MIC value of 25 µM.
This reinforces the potential of indole-based compounds in therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,3,3-trimethylindole core provides steric bulk and lipophilicity, which may enhance membrane permeability compared to the planar dioxoisoindole in or the fused benzofuran-benzimidazole system in .
Linker Flexibility: The sulfanyl-propionyl linker in the target compound and allows conformational flexibility, whereas Isindone’s phenylpropanoic acid linker restricts rotation, possibly influencing receptor-binding specificity.
Electronic Effects :
- The dioxoisoindole group in increases electron deficiency, which could modulate redox activity or interactions with electron-rich biological targets.
Inferred Physicochemical Properties
While direct experimental data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, trends can be extrapolated:
Table 2: Hypothetical Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
